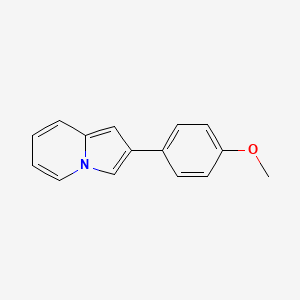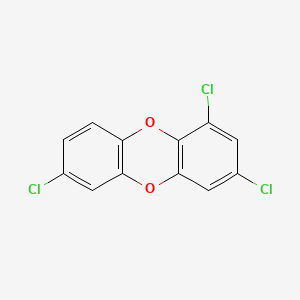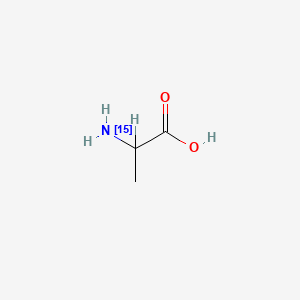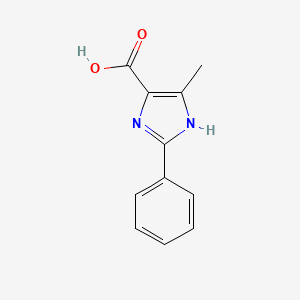
2-(4-Metoxi-fenil)indolizina
Descripción general
Descripción
“2-(4-Methoxyphenyl)indolizine” is a chemical compound with the CAS Number: 7496-82-4 . It has a molecular weight of 223.27 . The IUPAC name for this compound is 2-(4-methoxyphenyl)indolizine .
Synthesis Analysis
The synthesis of indolizines, including “2-(4-Methoxyphenyl)indolizine”, has been a topic of interest in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has been overshadowed by numerous new strategies that have been revealed especially within the last ten years . These new strategies include transition metal-catalyzed reactions and approaches based on oxidative coupling .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)indolizine” can be represented by the InChI code: 1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 . This code provides a unique representation of the compound’s molecular structure .
Chemical Reactions Analysis
Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have been the subject of various chemical reactions . These reactions include radical-induced synthetic approaches, which are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)indolizine” include a molecular weight of 223.27 . It should be stored at a temperature of 28 C .
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados de indol e indolizina, incluyendo "2-(4-Metoxi-fenil)indolizina", han sido objeto de gran atención debido a su papel crucial en diversas sustancias naturales y sintéticas bioactivas . Son conocidos por su importancia en la química heterocíclica y prometen ser una plataforma para desarrollar nuevos candidatos a fármacos .
Compuestos antimicrobianos y antivirales
La síntesis de diversos compuestos que contienen indol, incluyendo "this compound", es fascinante debido a su importancia como intermediarios en compuestos antimicrobianos y antivirales .
Moléculas bioactivas
Los derivados de indol e indolizina son conocidos por imitar la estructura de los péptidos y unirse reversiblemente a las enzimas . Exhiben aplicaciones fisiológicas y farmacológicas, industriales y sintéticas significativas .
Propiedades anticancerígenas
Los derivados de indol han sido investigados por su potencial como agentes anticancerígenos dirigidos a objetivos . Por ejemplo, el compuesto N-(4-aminobencil)-N-(4-hidroxi-bencil)-2-(1 H-indol-3-il)acetamida demostró una selectividad sustancial hacia las células HT29, una línea celular colónica maligna .
Química verde
Se han desarrollado nuevos métodos verdes para la síntesis de derivados de indol e indolizina . Estos métodos tienen como objetivo reducir el impacto ambiental de los procesos químicos.
Mecanismo de funcionalización
Se ha llevado a cabo investigación sobre el mecanismo de funcionalización de los derivados de indol e indolizina . Comprender este mecanismo puede ayudar en el desarrollo de estrategias de síntesis más eficientes.
Ensayos farmacéuticos/clínicos
Varios derivados de indol e indolizina se encuentran actualmente en ensayos farmacéuticos/clínicos . Con el notable número de fármacos que contienen indol aprobados, se puede concluir que los derivados de indol e indolizina ofrecen perspectivas sobre cómo los andamios de pirrol podrían explotarse en el futuro como moléculas bioactivas contra una amplia gama de enfermedades .
Química orgánica sintética
Los derivados de indol están revelando nuevas fronteras en la química medicinal y orgánica sintética . Se utilizan como bloques de construcción para moléculas bioactivas .
Safety and Hazards
Direcciones Futuras
Indolizine derivatives, including “2-(4-Methoxyphenyl)indolizine”, have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . The future directions in this field could involve the development of novel approaches for the synthesis of indolizine and its derivatives .
Mecanismo De Acción
Target of Action
2-(4-Methoxyphenyl)indolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine and its derivatives have been found to exhibit a variety of potential biological activities . .
Mode of Action
It’s known that indolizine derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for 2-(4-Methoxyphenyl)indolizine.
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities , suggesting that 2-(4-Methoxyphenyl)indolizine may have similar effects.
Action Environment
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVZZLEJULVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323975 | |
| Record name | 2-(4-methoxyphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7496-82-4 | |
| Record name | NSC405331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxyphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)





![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)



